molecular formula C18H13N5O5S B2398003 3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-59-5

3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2398003
CAS RN: 396720-59-5
M. Wt: 411.39
InChI Key: SAESTGIWBFDNOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including nitro groups and a pyrazole ring . It’s likely that this compound could have interesting chemical properties due to the presence of these functional groups.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro groups and the pyrazole ring . These groups could potentially participate in a variety of reactions, including redox reactions, nucleophilic substitutions, or cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility and reactivity .

Scientific Research Applications

Atmospheric Occurrence of Nitrophenols

Nitrophenols, including compounds structurally related to the specified chemical, are found in the atmosphere resulting from combustion processes, hydrolysis of pesticides, and secondary formation. Their atmospheric presence is significant due to direct emissions and chemical transformations involving nitration processes. Analytical techniques such as HPLC or GC-MS are commonly used for their identification and quantification. The environmental behavior and transformation pathways of nitrophenols require further research for comprehensive understanding (Harrison et al., 2005).

Degradation of Pharmaceutical Compounds

The degradation of pharmaceuticals, such as acetaminophen, by advanced oxidation processes (AOPs) is a critical area of study. This research involves understanding the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways. Such studies are essential for enhancing the degradation efficiency of pharmaceutical compounds in aqueous media, potentially relevant to the environmental impact and degradation strategies for complex compounds like the one mentioned (Qutob et al., 2022).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would involve its interaction with biological targets .

Future Directions

The future directions for research on this compound could involve further exploration of its chemical properties, potential uses, and safety profile. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5S/c24-18(11-2-1-3-14(8-11)23(27)28)19-17-15-9-29-10-16(15)20-21(17)12-4-6-13(7-5-12)22(25)26/h1-8H,9-10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAESTGIWBFDNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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